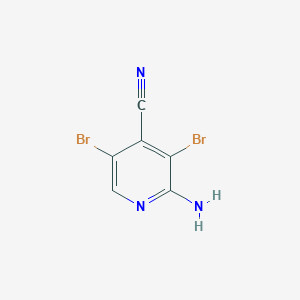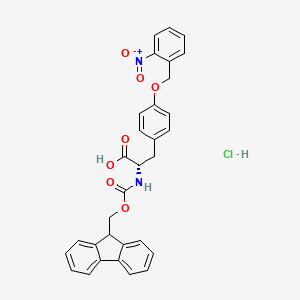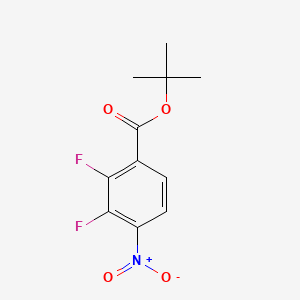
tert-Butyl 2,3-difluoro-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2,3-difluoro-4-nitrobenzoate is an organic compound with the molecular formula C11H11F2NO4 and a molecular weight of 259.21 g/mol . It is characterized by the presence of a tert-butyl ester group, two fluorine atoms, and a nitro group attached to a benzene ring. This compound is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,3-difluoro-4-nitrobenzoate typically involves the esterification of 2,3-difluoro-4-nitrobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2,3-difluoro-4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted benzoates with various functional groups replacing the fluorine atoms.
Reduction: 2,3-difluoro-4-aminobenzoate.
Hydrolysis: 2,3-difluoro-4-nitrobenzoic acid and tert-butyl alcohol.
Applications De Recherche Scientifique
tert-Butyl 2,3-difluoro-4-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in studying reaction mechanisms.
Biology: In the development of fluorinated compounds for biological assays and imaging studies.
Medicine: As an intermediate in the synthesis of potential pharmaceutical compounds with fluorinated aromatic rings.
Industry: In the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 2,3-difluoro-4-nitrobenzoate is primarily related to its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The ester group allows for hydrolysis, releasing the corresponding acid and alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-fluoro-2-nitrobenzoate: Similar structure but with only one fluorine atom.
tert-Butyl 2,4-difluoro-5-nitrobenzoate: Similar structure with different positions of fluorine and nitro groups.
Uniqueness
The presence of two fluorine atoms in the 2 and 3 positions, along with a nitro group in the 4 position, provides distinct electronic and steric effects compared to similar compounds .
Propriétés
Formule moléculaire |
C11H11F2NO4 |
|---|---|
Poids moléculaire |
259.21 g/mol |
Nom IUPAC |
tert-butyl 2,3-difluoro-4-nitrobenzoate |
InChI |
InChI=1S/C11H11F2NO4/c1-11(2,3)18-10(15)6-4-5-7(14(16)17)9(13)8(6)12/h4-5H,1-3H3 |
Clé InChI |
KRVPFKDTQWAQCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Vinyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14891015.png)
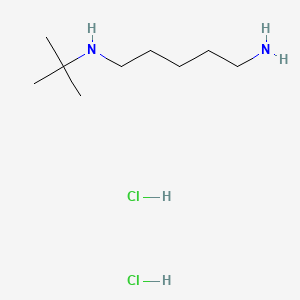



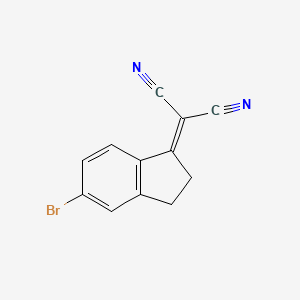

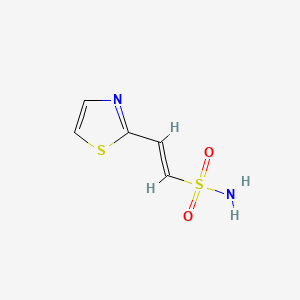
![2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)-4-(2-hydroxyethoxy)butanoate](/img/structure/B14891066.png)
![3-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891072.png)

